1-Bromo-2-(bromomethyl)pentane
Description
1-Bromo-2-(bromomethyl)pentane (CAS 1781-52-8) is a brominated alkane with two bromine atoms: one at the terminal (C1) position and another on a bromomethyl (-CH₂Br) substituent at the C2 position . Its molecular formula is C₆H₁₁Br₂, and its molecular weight is 243.87 g/mol (calculated). This compound is structurally distinct due to its dual bromination, which enhances its reactivity compared to mono-brominated analogs.
Properties
Molecular Formula |
C6H12Br2 |
|---|---|
Molecular Weight |
243.97 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)pentane |
InChI |
InChI=1S/C6H12Br2/c1-2-3-6(4-7)5-8/h6H,2-5H2,1H3 |
InChI Key |
GIHLNZRKIMYHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
Structural and Physical Properties
The table below compares 1-Bromo-2-(bromomethyl)pentane with structurally related brominated alkanes and alkenes:
Key Observations:
- Branching vs. Linearity : 1-Bromo-4-methylpentane’s branched structure lowers its density (1.134 g/mL) compared to linear analogs, which typically have higher densities due to closer molecular packing .
- Unsaturation : 1-Bromo-2-pentene’s double bond enables electrophilic addition reactions, unlike saturated bromoalkanes .
- Tertiary vs. Primary Bromides : 2-Bromo-2-methylpropane (tertiary) exhibits greater stability but reduced SN2 reactivity compared to primary bromides like 1-Bromopentane .
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